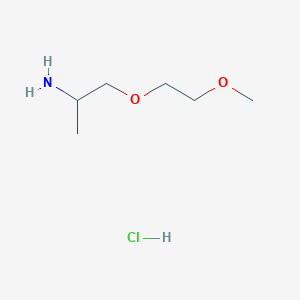

1-(2-Aminopropoxy)-2-methoxyethane hydrochloride

Descripción

1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is an aliphatic ether-amine derivative with the molecular formula C₆H₁₄ClNO₂ (base: C₅H₁₃NO₂) and a molecular weight of 167.64 g/mol . Structurally, it consists of a methoxy group (-OCH₃) and a 2-aminopropoxy group (-O-CH₂-CH(NH₂)-CH₃) attached to an ethane backbone. The hydrochloride salt enhances its stability and solubility in polar solvents.

Propiedades

IUPAC Name |

1-(2-methoxyethoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-6(7)5-9-4-3-8-2;/h6H,3-5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVPUNGIRVPZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is a chemical compound with significant potential in biological research and applications. Its structure features both amino and ether functional groups, which contribute to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various biological studies, including proteomics research and enzyme interactions.

The biological activity of 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. This compound has shown promise in:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, potentially altering metabolic pathways.

- Antimicrobial Activity : The compound may disrupt microbial cell walls and interfere with metabolic processes, providing a basis for its use in antimicrobial applications.

Case Studies and Research Findings

Recent studies have explored the applications of 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride in various contexts:

- A study highlighted its role in proteomics , where it was used to study protein interactions and identification through mass spectrometry techniques.

- Another investigation focused on its potential as a therapeutic agent , examining its interactions with specific biological targets that could lead to the development of new treatments for diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Aminoethoxy)-2-methoxyethane | Similar amino and ether groups | Potentially lower solubility |

| 1-(3-Aminopropoxy)-2-methoxyethane | Variation in chain length | Different biological activity profile |

| 1-(4-Aminobutoxy)-2-methoxyethane | Longer alkyl chain | Enhanced lipophilicity |

These comparisons indicate that variations in chain length and branching can significantly influence solubility, reactivity, and overall biological activity.

Proteomics Research

The compound is particularly valuable in proteomics due to its ability to enhance the solubility of proteins during analysis. This capability allows researchers to conduct more effective studies on protein interactions and functions.

Medicinal Chemistry

In medicinal chemistry, 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is being investigated for its potential therapeutic applications. Its ability to interact with various enzymes makes it a candidate for drug development targeting specific diseases.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to mexiletine analogs, aliphatic ether-amines, and aromatic derivatives (Table 1).

Table 1: Structural and Physicochemical Comparisons

*LogP and pKa for 1-(2-aminopropoxy)-2-methoxyethane HCl are predicted based on structural analogs.

Key Observations:

- Aliphatic vs. Aromatic Backbone: Unlike mexiletine and its hydroxylated analogs (e.g., mHM, pHM in ), which contain aromatic phenoxy groups, 1-(2-aminopropoxy)-2-methoxyethane HCl has a fully aliphatic structure. This reduces lipophilicity (lower LogP) and may improve aqueous solubility .

- Ether Chain Flexibility: The ethane backbone with methoxy and aminopropoxy substituents provides conformational flexibility, contrasting with rigid phenoxy-containing analogs like 2-(2-methoxyphenoxy)ethylamine HCl ().

Physicochemical and Pharmacokinetic Properties

- pKa and Ionization: The amine group in 1-(2-aminopropoxy)-2-methoxyethane HCl is expected to have a pKa ~9.5, similar to mexiletine (pKa 8.9) . This suggests comparable protonation behavior in physiological conditions.

- Lipophilicity : The absence of aromatic rings results in a lower LogP (~0.5) compared to mexiletine (LogP 2.1), implying reduced membrane permeability but enhanced solubility in polar media .

- Synthetic Utility : The compound serves as a versatile intermediate in organic synthesis, analogous to O-(2-methoxyethyl) hydroxylamine HCl () and 1-ethoxypropan-2-amine HCl ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.